
1-(2-Methyl-5-nitrofuran-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-5-nitrofuran-3-yl)ethanone is an organic compound belonging to the nitrofuran class. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. This compound is characterized by a furan ring substituted with a nitro group and a methyl group, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-5-nitrofuran-3-yl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-acetylfuran using nitrating agents such as nitric acid and acetic anhydride in the presence of sulfuric acid . Another method includes the nitration of 2-acetylfuran using N-nitrosaccharin in the presence of 1,1,1,3,3,3-hexafluoro-2-propanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methyl-5-nitrofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated furan derivatives.
Applications De Recherche Scientifique
1-(2-Methyl-5-nitrofuran-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Due to its antibacterial properties, it is investigated for potential use in developing new antibiotics.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-5-nitrofuran-3-yl)ethanone involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the inhibition of essential biochemical pathways. These reactive intermediates can damage DNA, proteins, and other cellular structures, resulting in antimicrobial effects .
Comparaison Avec Des Composés Similaires
Nitrofurantoin: Used as an antibiotic for urinary tract infections.
Nitrofurazone: Applied topically for wound infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections
Uniqueness: 1-(2-Methyl-5-nitrofuran-3-yl)ethanone is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and biological activity compared to other nitrofuran derivatives. Its methyl and nitro groups confer unique properties that make it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H7NO4 |
|---|---|
Poids moléculaire |
169.13 g/mol |
Nom IUPAC |
1-(2-methyl-5-nitrofuran-3-yl)ethanone |
InChI |
InChI=1S/C7H7NO4/c1-4(9)6-3-7(8(10)11)12-5(6)2/h3H,1-2H3 |
Clé InChI |
HQGQJDKTVDTWEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(O1)[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13953506.png)

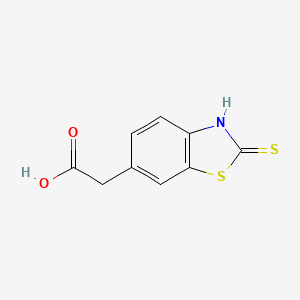
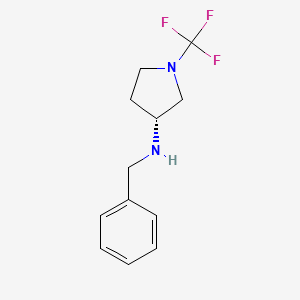

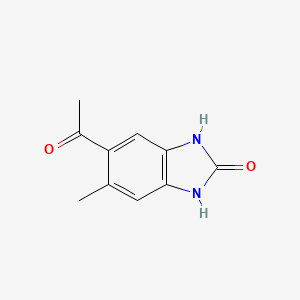
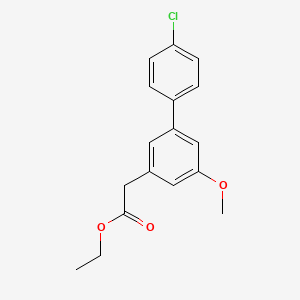





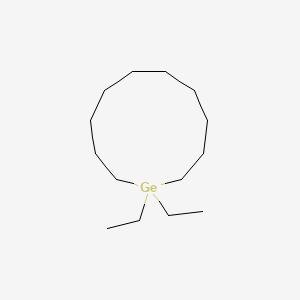
![4-((3-(4-(Hydroxymethyl)phenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13953588.png)
